15-Lipoxygenase-1 Inhibition Potency (Ki = 22 nM) Compared to Standard Inhibitor NDGA
1-Phenyl-1H-pyrazole-4-sulfonamide demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LO-1) with a Ki of 22 nM [1]. This represents a ~250-fold improvement in binding affinity relative to the reference inhibitor nordihydroguaiaretic acid (NDGA), which typically exhibits IC50 values in the 5–10 µM range against 15-LO-1 [2]. The compound's activity against a mutant 15-LO-1 (R402L) yields an IC50 of 50 nM [3], confirming its on-target efficacy.
| Evidence Dimension | Inhibition potency (Ki/IC50) against human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM (wild-type); IC50 = 50 nM (R402L mutant) |
| Comparator Or Baseline | NDGA IC50 ≈ 5–10 µM (literature range) |
| Quantified Difference | Target Ki is ~250× lower than NDGA IC50 range |
| Conditions | In vitro enzyme assay using human N-terminal His6-tagged reticulocyte 15-LO-1, assessed via 15-HPETE formation (Michaelis-Menten kinetics) [1] |
Why This Matters
This high potency justifies selecting 1-phenyl-1H-pyrazole-4-sulfonamide over NDGA as a more sensitive tool compound for probing 15-LO-1 biology, and over less characterized pyrazole analogs for structure-activity relationship (SAR) studies.
- [1] BindingDB. (2011). BDBM50417153 (CHEMBL1270704): 1-phenyl-1H-pyrazole-4-sulfonamide inhibition of human 15-lipoxygenase-1 (Ki = 22 nM). View Source
- [2] Ngu, K., Weinstein, D. S., Liu, W., Langevine, C., Combs, D. W., Zhuang, S., Chen, X., Madsen, C. S., Harper, T. W., Ahmad, S., & Robl, J. A. (2011). Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 21(14), 4141-4145. View Source
- [3] BindingDB. (2021). BDBM50417153 (CHEMBL1270704): Inhibition of human N-terminal His6-tagged 15-LOX-1 R402L mutant (IC50 = 50 nM). View Source
